

GNE-3511: A Technical Guide to its Chemical Structure, Activity, and Experimental Protocols

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Compound of Interest

Compound Name: GNE-3511

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GNE-3511**, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). The following sections detail its chemical structure, biological activity, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in neurodegenerative diseases and related fields.

Chemical Structure and Properties

GNE-3511 is a small molecule inhibitor with the following chemical properties:

Property	Value	Reference
IUPAC Name	2-((6-(3,3-difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile	[1][2]
SMILES String	<chem>FC1(CN(CC1)c2nc(cc(c2)C4C(CN(CC4)C5COC5)Nc3nccc(c3)C#N)F</chem>	[3]
Chemical Formula	C ₂₃ H ₂₆ F ₂ N ₆ O	[1][3]
Molecular Weight	440.49 g/mol	[3]
CAS Number	1496581-76-0	[1][3]
InChI Key	RHFIAUKMKYHHFA-UHFFFAOYSA-N	[1][3]

Biological Activity and Quantitative Data

GNE-3511 is a highly potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration.[1][3][4] Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant selectivity for DLK.

In Vitro Kinase Inhibition

Kinase Target	K _i (nM)	IC ₅₀ (nM)	Reference
DLK (MAP3K12)	0.5	-	[5] [6]
p-JNK	-	30	[5]
DRG	-	107	[5]
JNK1	-	129	[3] [5]
JNK2	-	514	[3] [5]
JNK3	-	364	[3] [5]
MLK1	-	67.8	[3] [5]
MLK2	-	767	[3] [5]
MLK3	-	602	[3] [5]
MKK4	-	>5000	[3] [5]
MKK7	-	>5000	[3] [5]

In Vitro Axon Degeneration Assay

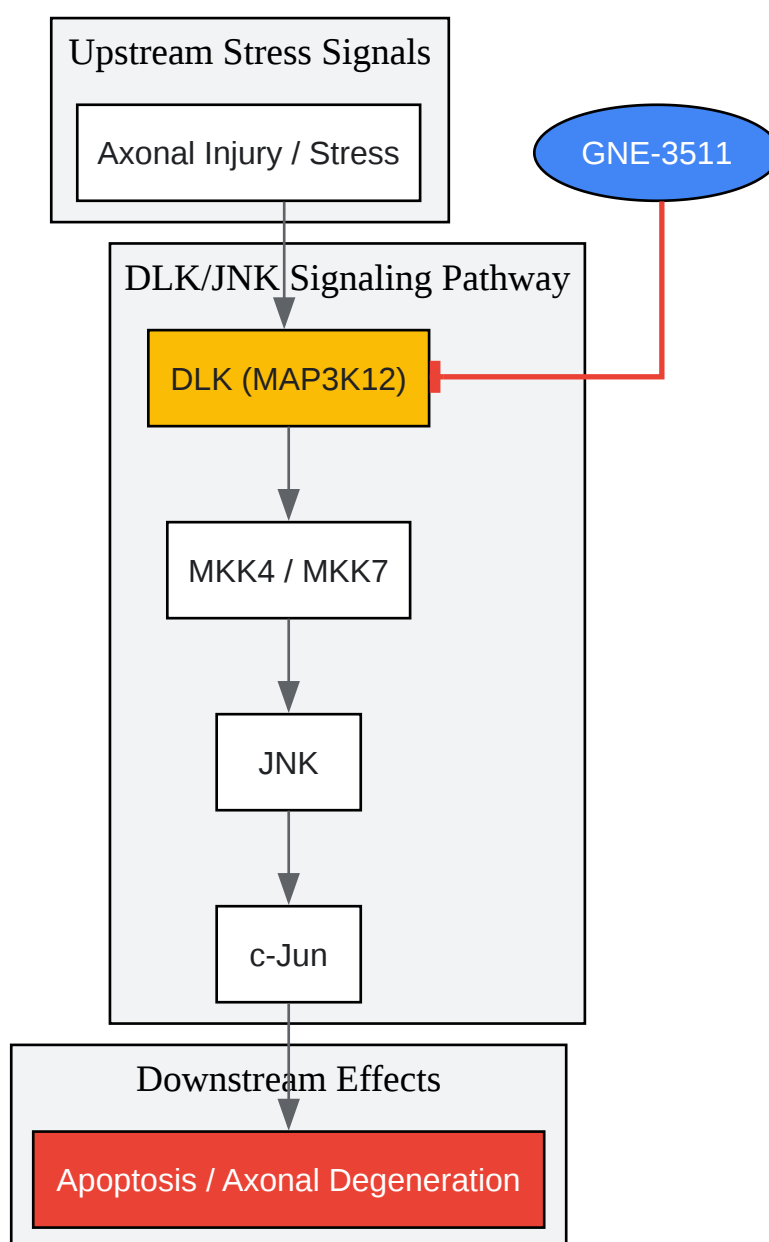
Assay	IC ₅₀ (nM)	Reference
Protection of neurons from degeneration	107	[3]

In Vivo Pharmacokinetics in Mice

Route of Administration	Dose (mg/kg)	t _{1/2} (h)	CLp (mL/min/kg)	Reference
Intravenous (i.v.)	1	0.6	56	[3]
Oral (p.o.)	5	-	-	[3]

Mechanism of Action and Signaling Pathway

GNE-3511 exerts its neuroprotective effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a mitogen-activated protein kinase kinase kinase (MAP3K).^[7] DLK acts as a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis and axonal degeneration.^{[7][8]} By inhibiting DLK, **GNE-3511** effectively blocks the downstream activation of MKK4/7 and subsequently JNK, leading to a reduction in the phosphorylation of c-Jun and ultimately preventing neuronal death.^{[7][9]}



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Caption: The inhibitory action of **GNE-3511** on the DLK/JNK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **GNE-3511** are crucial for reproducible research. The following sections provide an overview of the methodologies as described in the primary literature.

Synthesis of GNE-3511

The synthesis of **GNE-3511** is a multi-step process. The key final step involves a Suzuki coupling reaction. A detailed, step-by-step protocol can be found in the supporting information of the primary publication by Patel et al. (2015) in the Journal of Medicinal Chemistry.

In Vitro Kinase Assays

The inhibitory activity of **GNE-3511** against various kinases was determined using established enzymatic assays. These assays typically involve incubating the kinase, a substrate (often a peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radiometric assays (incorporation of ^{32}P -ATP) or fluorescence-based assays. The IC_{50} values are then calculated from the dose-response curves.

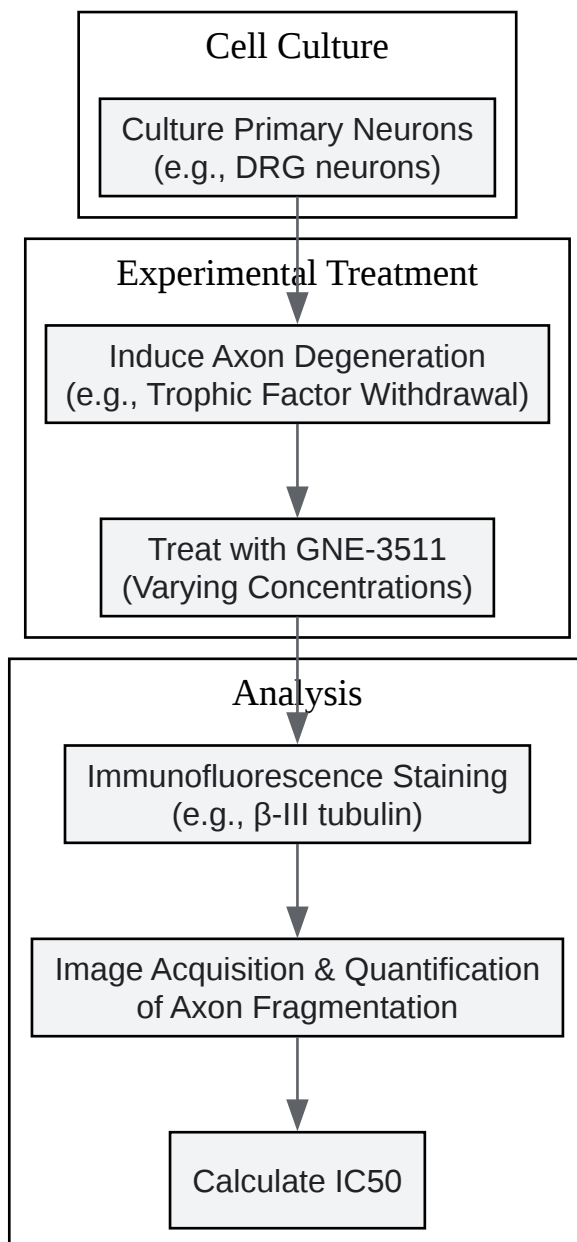
In Vitro Axon Degeneration Assay

The neuroprotective effect of **GNE-3511** was assessed using an in vitro axon degeneration assay. A common protocol for such an assay is as follows:

- **Neuronal Culture:** Primary neurons, such as dorsal root ganglion (DRG) neurons, are cultured in vitro.
- **Induction of Degeneration:** Axon degeneration is induced by a stressor, such as trophic factor withdrawal or treatment with a neurotoxic agent.
- **Treatment:** Neurons are treated with a range of concentrations of **GNE-3511**.
- **Assessment of Axon Integrity:** After a defined incubation period, axon integrity is assessed. This can be done by immunofluorescence staining for axonal markers (e.g., β -III tubulin) and

quantifying the extent of axonal fragmentation.

- Data Analysis: The concentration of **GNE-3511** that provides 50% protection against axon degeneration (IC_{50}) is determined.



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